molecular formula C20H18ClN3O4 B5653112 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B5653112
M. Wt: 399.8 g/mol
InChI Key: QQAGFXWCTQEKML-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound's synthesis is not directly detailed in the available literature. However, studies on similar compounds provide insights into potential synthesis methods. For example, the synthesis of related acetamides involves specific reactions and conditions, as seen in the study of similar compounds (Narayana et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed, indicating complex sheet formations built from hydrogen bonds and other interactions, as reported in studies of similar chlorophenyl acetamides (Narayana et al., 2016).

Chemical Reactions and Properties

The specific chemical reactions and properties of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide are not detailed in the available research. However, research on related compounds, such as different acetamides, suggests a range of interactions, including hydrogen bonding and molecular linkages (Narayana et al., 2016).

Physical Properties Analysis

Research on similar compounds provides insights into their physical properties. Studies show that these compounds often have specific crystalline structures and are characterized by various bond angles and lengths, as seen in research on similar chlorophenyl acetamides (Narayana et al., 2016).

Chemical Properties Analysis

While specific chemical properties of this compound are not detailed in the available literature, research on similar compounds provides some insights. These studies indicate properties such as solubility, reactivity, and potential for forming hydrogen bonds, as observed in similar chemical structures (Narayana et al., 2016).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAGFXWCTQEKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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